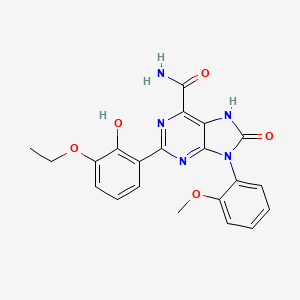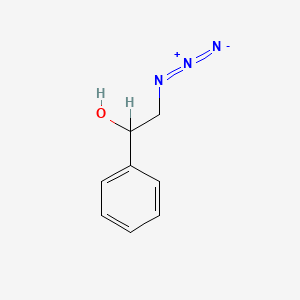
2-Azido-1-feniletanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Azido-1-phenylethanol” is a chemical compound with the molecular formula C8H9N3O . It is also known by other names such as “®-2-Azido-1-phenylethanol” and "134625-72-2" .
Synthesis Analysis
The synthesis of 2-Azido-1-phenylethanol has been reported in the literature. For instance, one study describes the enantioselective synthesis of (S)-1-phenylethanol, a precursor to 2-Azido-1-phenylethanol . Another study reports a one-pot reaction sequence that provides access to enantiomerically pure 1,2-amino alcohols from the corresponding 2-azido ketones .
Molecular Structure Analysis
The molecular structure of 2-Azido-1-phenylethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound has a molecular weight of 163.18 g/mol . The InChIKey, a unique identifier for the compound, is MALKRPRQNKEVSK-QMMMGPOBSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Azido-1-phenylethanol are not detailed in the search results, azides are generally known to be reactive functional groups. They can participate in various reactions such as azide–alkyne cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Azido-1-phenylethanol include a molecular weight of 163.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 34.6 Ų and a Heavy Atom Count of 12 .
Aplicaciones Científicas De Investigación
Síntesis de alcoholes 1,2-amino enantioméricamente puros
Una de las aplicaciones del 2-Azido-1-feniletanol es la síntesis de alcoholes 1,2-amino enantioméricamente puros . Este proceso implica una combinación en una sola olla de reducción asimétrica catalizada por alcohol deshidrogenasa de 2-azido cetonas e hidrogenación catalizada por nanopartículas de Pd de los azido alcoholes resultantes . Este método permite el acceso a ambos enantiómeros de alcoholes 1,2-amino aromáticos con altos rendimientos y excelente pureza óptica .
Síntesis del producto natural antiviral (S)-Tembamide
El mismo método de combinación en una sola olla mencionado anteriormente se ha utilizado para establecer una síntesis altamente integrada del producto natural antiviral (S)-tembamide . Este método evita la purificación y el aislamiento de intermediarios, lo que lleva a una huella ecológica sin precedentes .
Síntesis de diversos heterociclos
Las azidas orgánicas, como el this compound, se han utilizado en la síntesis de diversos heterociclos . Estos incluyen heterociclos de cinco miembros con un heteroátomo, como pirroles, y heterociclos con dos heteroátomos, como pirazol, isoxazol, oxazol, tiazol, oxazina y pirimidina .
Aplicaciones de química verde
El uso de this compound en el método de combinación en una sola olla contribuye a las aplicaciones de química verde . Este método, que combina transformaciones enzimáticas y quimiocatalíticas, ofrece ventajas prácticas y ecológicas sobre los esquemas clásicos de síntesis de varios pasos .
Direcciones Futuras
Propiedades
IUPAC Name |
2-azido-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALKRPRQNKEVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?
A: 2-Azido-1-phenylethanol can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.
Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from 2-Azido-1-phenylethanol derivatives?
A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.
Q3: How does 2-azido-1-phenylethanol react with phosphorus(III) reagents?
A: 2-Azido-1-phenylethanol, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of 2-azido-1-phenylethanol as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)
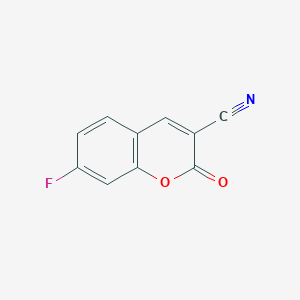

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)
![1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2367399.png)
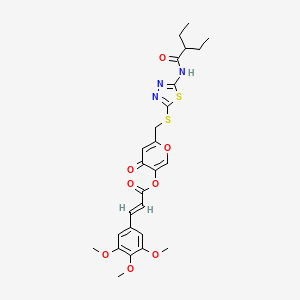
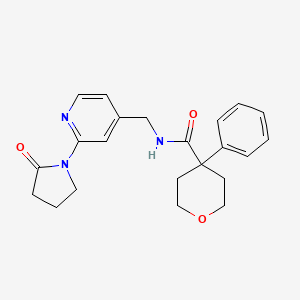
![N-(2,4-dimethoxyphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2367407.png)
